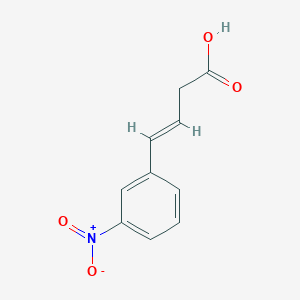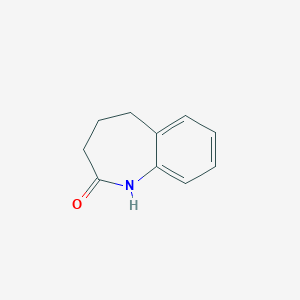
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Descripción general
Descripción
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (THBZ) is a synthetic organic compound belonging to the benzazepinone class of molecules. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics, hypnotics, anti-inflammatory agents, and anti-cancer drugs. THBZ has also been used in the synthesis of a number of other compounds, including a number of natural products. THBZ is of particular interest due to its unique structure and its potential for use in a wide range of applications.
Aplicaciones Científicas De Investigación
Anticonvulsant Applications
A series of new 1,3,4,5-tetrahydro-6-alkoxy-2H-1-benzazepin-2-one derivatives were synthesized and screened for their anticonvulsant activities by the maximal electroshock (MES) test, subcutaneous pentylenetetrazol (scPTZ) test, and their neurotoxicity was evaluated by the rotarod neurotoxicity test .
Synthesis of New Derivatives
New synthetic methods have been developed for the preparation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives .
Antimicrobial Evaluation
Although not directly related to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, similar compounds such as 2-Aryl-4,5-Dihydro-thiazole Analogues have been synthesized and evaluated for their antimicrobial properties .
Dopamine D2-like Receptor Binding Affinity
A series of 4,5-dihydro-1H-benzo[g]-indole-3-carboxamide derivatives were synthesized as conformationally restricted analogs of the dopamine D2-like 5-phenylpyrrole-3-carboxamide ligands and evaluated for their affinity for the dopamine D2-like receptors .
Organic Semiconductors
Functionalization of benzo[1,2-b:4,5-b′]dithiophene (BDT) with thiacycles has been studied to tune the packing, molecular orientation, and semiconducting properties .
Anti-Implantation Agents
5- Substituted 2,3,4,5- Tetrahydro- 1-benzoxepine derivatives have been synthesized as novel antiimplantation agents .
Mecanismo De Acción
Target of Action
It is known to be an intermediate in the synthesis of benazepril hydrochloride , a first-line antihypertensive drug recommended by the WHO .
Biochemical Pathways
As an intermediate in the synthesis of benazepril hydrochloride , it may influence the renin-angiotensin-aldosterone system (RAAS), a critical regulatory pathway for blood pressure.
Result of Action
One study suggests that a compound with a similar structure has shown anticonvulsant activity .
Propiedades
IUPAC Name |
1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-2,4,6H,3,5,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVRAYIYXRVAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289960 | |
| Record name | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
CAS RN |
4424-80-0 | |
| Record name | 4424-80-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic methods available for the preparation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives?
A1: One reported method involves a two-step process. First, a 1,4-addition reaction of o-lithiomethylphenyl isocyanide to α,β-unsaturated carboxylic acid esters is performed. This step yields γ-(o-aminophenyl)butyric acid esters after acid hydrolysis. Second, these esters are heated to 180°C, leading to the formation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives [].
Q2: How does the substitution at the 1-position of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one ring system affect its conformational dynamics?
A2: Studies using variable-temperature 1H nuclear magnetic resonance spectroscopy show that the presence of substituents at the 1-position of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one ring system significantly influences the energy barrier to ring inversion. Specifically, bulky substituents can lead to steric interactions with the peri hydrogen atom, affecting the ring's flexibility and preferred conformation [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)
![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)

![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)
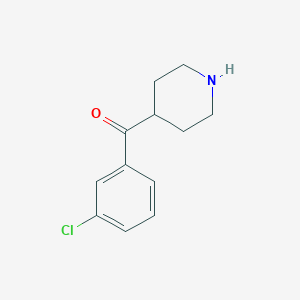
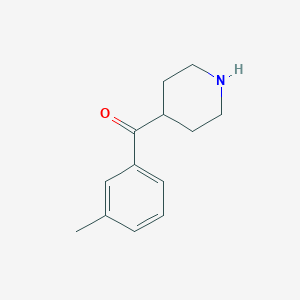

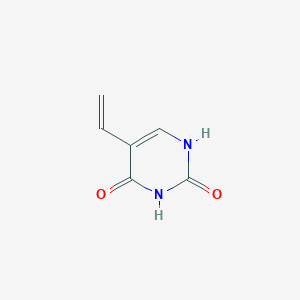
![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)

